5-AMINO-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
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Overview
Description
5-AMINO-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a triazole ring, an amino group, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 2,4-dimethylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with thiophene-2-carboxaldehyde. The resulting product undergoes cyclization with hydrazine hydrate to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted triazoles .
Scientific Research Applications
5-AMINO-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-(2-ethoxyphenyl)triazole-4-carboxamide
- 5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(3-fluorophenyl)triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-AMINO-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-11-5-6-14(12(2)8-11)21-15(25)10-24-17(19)16(22-23-24)18(26)20-9-13-4-3-7-27-13/h3-8H,9-10,19H2,1-2H3,(H,20,26)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCIJKYSGPUSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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